
2-Amino-1,3-benzothiazol-7-ol
Overview
Description
2-Amino-1,3-benzothiazol-7-ol is a useful research compound. Its molecular formula is C7H6N2OS and its molecular weight is 166.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It’s known that 2-aminobenzothiazole derivatives have potent pharmacological activities , suggesting they interact with biological targets.
Mode of Action
2-Amino-1,3-benzothiazol-7-ol, like other 2-aminobenzothiazole derivatives, serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazol-7-ol assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .
Biochemical Pathways
It’s known that 2-aminobenzothiazole derivatives have significant roles in synthetic organic chemistry and biological fields due to their potent pharmacological activities .
Biological Activity
2-Amino-1,3-benzothiazol-7-ol is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is characterized by a benzothiazole core with an amino group at the 2-position and a hydroxyl group at the 7-position. This structure contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit bacterial growth, particularly against Gram-positive bacteria.
Table 1: Antimicrobial Activity of this compound
Microorganism | Activity | Reference |
---|---|---|
Enterococcus faecalis | Moderate inhibition | |
Staphylococcus aureus | Significant inhibition | |
Escherichia coli | Minimal inhibition |
The compound's mechanism of action in antimicrobial activity may involve the inhibition of bacterial enzymes such as DNA gyrase, which is crucial for DNA replication. Additionally, it may affect quorum sensing pathways in bacteria, thereby disrupting their communication and virulence.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has demonstrated efficacy in inhibiting the proliferation of several cancer cell lines.
Case Study: Anticancer Effects
In a study evaluating the effects on human melanoma (A375) and lung cancer (A549) cell lines, this compound showed significant antiproliferative activity. The compound was found to induce apoptosis and alter cell cycle progression .
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (μM) | Mechanism | Reference |
---|---|---|---|
A375 (melanoma) | 15 | Apoptosis induction | |
A549 (lung cancer) | 20 | Cell cycle arrest | |
H1299 (non-small cell lung) | 18 | Inhibition of AKT/ERK pathways |
The compound's ability to induce apoptosis is attributed to the activation of caspases and disruption of mitochondrial function. Furthermore, it has been noted to inhibit key signaling pathways that are often upregulated in cancer cells, such as AKT and ERK .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models .
Table 3: Anti-inflammatory Effects
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
2-Amino-1,3-benzothiazol-7-ol has been identified as a promising scaffold for developing antimicrobial agents. Its derivatives have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. For instance, certain derivatives demonstrated bactericidal activity under both replicating and non-replicating conditions, indicating potential as anti-tubercular agents .
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit anticancer activities by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and disruption of mitochondrial function, leading to cell death . Specific analogs of 2-amino-benzothiazoles have been synthesized and tested for their cytotoxic effects on cancer cell lines.
Neuropharmacological Effects
Benzothiazole derivatives, including this compound, have been explored for their potential in treating neuropsychiatric disorders. Some compounds have shown significant affinity for serotonin receptors, suggesting their role as mixed ligands for treating anxiety and depression .
Materials Science Applications
Organic Semiconductors
The compound is utilized in the development of organic semiconductors due to its electronic properties. It can be incorporated into polymer matrices to enhance conductivity and improve the performance of electronic devices.
Fluorescent Dyes
this compound exhibits fluorescence properties that make it suitable for use in fluorescent dyes. These dyes are valuable in imaging applications and biochemical assays where visualization of cellular components is required.
Biological Studies
Biochemical Probes
This compound serves as a biochemical probe in enzyme activity studies. It can interact with various proteins and enzymes, providing insights into their functions and mechanisms of action. For example, it has been used to study enzyme kinetics and protein interactions in different biological systems.
Antitubercular Activity
A study identified 2-amino-benzothiazoles with significant antitubercular activity against M. tuberculosis. The compounds were screened using high-throughput methods, revealing several candidates with promising results. For instance, compound 29 demonstrated effective bactericidal activity at concentrations as low as 27.5 µM under aerobic conditions .
Neuropharmacological Research
Research on the neuropharmacological effects of benzothiazole derivatives highlighted their potential as therapeutic agents for treating mood disorders. Compounds were evaluated for their binding affinities to serotonin receptors, showing distinct agonistic and antagonistic profiles that could be leveraged in clinical settings .
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 2-Amino-1,3-benzothiazol-7-ol to ensure high yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A validated protocol from recent patents (Example 75.3 and 79.1) uses:
- Reagents : this compound, K₂CO₃ (base), alkyl halides (e.g., 1-iodopropane), and dry DMF as solvent.
- Conditions : Stirring at 0°C for 1–2 hours, followed by room-temperature reaction for 48–72 hours.
- Purification : Reverse-phase column chromatography (10–80% MeOH in water with 0.1% formic acid) and SCX-II ion-exchange cartridges for final isolation .
Critical Parameters : - Excess base (K₂CO₃) ensures deprotonation of the hydroxyl group for efficient alkylation.
- Strict temperature control minimizes side reactions.
Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization?
Methodological Answer:
- HPLC/MS : Use a C18 column with a gradient of MeOH/water (0.1% formic acid) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 195.1 for ethoxy derivatives) and purity (>95%) .
- ¹H NMR : Analyze in DMSO-d₆ to identify key protons:
- Aromatic protons (δ 6.5–7.5 ppm).
- Ethoxy/methoxy groups (δ 1.3–4.1 ppm) .
- FT-IR : Confirm functional groups (e.g., -OH stretch at 3200–3500 cm⁻¹, C-N stretch at 1250–1350 cm⁻¹).
Advanced Research Questions
Q. How can molecular docking elucidate the structure-activity relationship (SAR) of this compound derivatives?
Methodological Answer:
- Target Selection : Prioritize proteins overexpressed in disease models (e.g., bacterial metabolic enzymes or cancer-related securin).
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Protocol :
- Optimize ligand geometry with density functional theory (DFT) at the B3LYP/6-31G* level .
- Validate docking poses using binding free energy calculations (ΔG).
- Correlate docking scores (e.g., binding affinity) with experimental IC₅₀ values from cytotoxicity assays .
Example : Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced binding to bacterial β-lactamases due to improved electrostatic interactions .
Q. How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?
Methodological Answer:
- Data Triangulation : Cross-reference results from independent assays (e.g., antimicrobial disk diffusion vs. microbroth dilution).
- SAR Table : Compare substituent effects systematically:
Substituent | Position | Biological Activity | Mechanistic Insight |
---|---|---|---|
-OCH₃ | C-7 | Enhanced fluorescence | Stabilizes excited state |
-NH₂ | C-2 | Anticancer activity | Inhibits securin protein |
-Cl | C-6 | Antibacterial | Disrupts cell wall synthesis |
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity in assays) .
Q. What strategies improve the reproducibility of biological assays involving this compound?
Methodological Answer:
- Standardized Protocols :
- Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 1–5 × 10⁵ CFU/mL).
- Pre-treat compounds with DMSO (≤1% v/v) to ensure solubility without cytotoxicity .
- Positive Controls : Include reference drugs (e.g., doxorubicin for anticancer assays, ciprofloxacin for antibacterial tests).
- Data Reporting : Adhere to MIAME or ARRIVE guidelines for metadata (e.g., exact compound concentration, incubation time) .
Q. How can crystallography validate the structural predictions of benzothiazole derivatives?
Methodological Answer:
- Crystallization : Use vapor diffusion with solvents like ethanol/water (1:1) at 4°C.
- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) structures.
- Refinement : Apply SHELXL for least-squares refinement and validation via R-factor (<5%) .
Case Study : A derivative with a dimethylamino group showed planar benzothiazole ring geometry, confirming DFT-predicted stability .
Q. What computational methods predict the photophysical properties of fluorescent benzothiazole derivatives?
Methodological Answer:
- TD-DFT Calculations : Use the CAM-B3LYP functional with a polarizable continuum model (PCM) for solvent effects.
- Key Outputs :
- Excitation wavelengths (λex).
- Oscillator strengths (correlate with fluorescence intensity).
- Validation : Compare computed λex with experimental UV-Vis spectra (error margin <10 nm) .
Properties
IUPAC Name |
2-amino-1,3-benzothiazol-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBHNZCZUDCPCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62715-76-8 | |
Record name | 2-amino-1,3-benzothiazol-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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